

Spectroscopic Analysis of Penconazole Hydroxide: A Technical Guide

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Compound of Interest		
Compound Name:	Penconazol Hydroxide	
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Abstract

Penconazole, a triazole fungicide, is widely utilized in agriculture to combat fungal pathogens. Its efficacy stems from the inhibition of sterol biosynthesis in fungi, a critical pathway for maintaining cell membrane integrity. The metabolism of penconazole in various biological systems leads to the formation of hydroxylated derivatives, collectively referred to herein as "Penconazole Hydroxide." Understanding the spectroscopic characteristics of these metabolites is paramount for residue analysis, toxicological assessment, and environmental monitoring. This technical guide provides a comprehensive overview of the spectroscopic analysis of Penconazole Hydroxide, detailing experimental protocols, summarizing quantitative data, and illustrating the biochemical pathway of its parent compound.

Introduction

Penconazole is a systemic fungicide that effectively controls a broad spectrum of fungal diseases, including powdery mildew and scab, on fruits and vegetables.[1] Its mode of action is the inhibition of the C14-demethylation step in the ergosterol biosynthesis pathway, a vital process for fungal cell membrane formation.[1] As penconazole is metabolized, it undergoes oxidation to form various hydroxylated metabolites. The primary monohydroxylated metabolite is often abbreviated as PEN-OH.[2][3] The accurate identification and quantification of these hydroxylated metabolites are crucial for assessing exposure and ensuring food safety.



This guide focuses on the spectroscopic techniques employed in the analysis of these hydroxylated forms of penconazole. While mass spectrometry is the most prominently documented method for the identification and quantification of these metabolites, this document also addresses other spectroscopic techniques where information is available.

Spectroscopic Data

The spectroscopic analysis of Penconazole Hydroxide primarily relies on mass spectrometry, often coupled with liquid chromatography. Specific quantitative data for other spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy for the hydroxylated metabolites are not readily available in the public domain, likely due to the challenges in isolating these metabolites in sufficient purity for such analyses.

Mass Spectrometry (MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective determination of penconazole and its hydroxylated metabolites.

Compound	Precursor lon (m/z)	Product Ion (m/z)	Ionization Mode	Reference
Penconazole	284.2	69.9	ESI+	[4]
Penconazole-OH	300.1	70	ESI+	[4]
Penconazole- hydroxy (isomer 1)	300.0665	-	-	[5]
Penconazole- hydroxy (isomer 2)	300.0665	-	-	[5]

Note: The m/z values may vary slightly depending on the instrument and experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy



While UV-Vis spectroscopy is less specific than mass spectrometry, it can be used for the preliminary analysis of penconazole. The UV absorption spectrum of penconazole in solution exhibits local maxima at 203 nm and 220 nm, with a band structure characteristic of an aromatic ring between 260-285 nm.[6] The spectra of the hydroxy derivatives are reported to be very similar to that of the parent penconazole.[6]

Compound	Wavelength (λmax)	Molar Absorption Coefficient (ε)	Reference
Penconazole	203 nm	45318 M ⁻¹ cm ⁻¹	[6]
220 nm	10279 M ⁻¹ cm ⁻¹	[6]	
272 nm	476 M ⁻¹ cm ⁻¹	[6]	
281 nm	460 M ⁻¹ cm ⁻¹	[6]	_

Infrared (IR) Spectroscopy

Experimental IR spectra for hydroxylated metabolites of penconazole are not widely published. However, IR spectroscopy is used as a quality control technique to ascertain the presence of penconazole in formulations. The interpretation of IR spectra for hydroxylated agrochemicals can be complex, with characteristic bands for O-H stretching typically appearing in the region of 3200-3600 cm⁻¹.[7][8] The presence of a hydroxyl group would also influence the fingerprint region of the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Similar to IR spectroscopy, detailed experimental NMR data for hydroxylated penconazole metabolites are scarce in the literature. Predicted ¹H NMR and ¹³C NMR spectra for the parent penconazole compound are available in chemical databases.[9][10] NMR analysis of the hydroxylated metabolites would be instrumental in confirming the position of the hydroxyl group on the parent molecule.

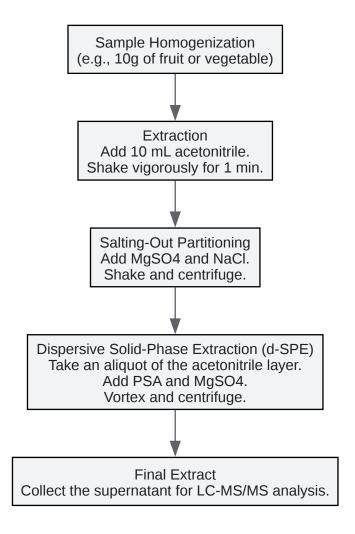
Experimental Protocols

The following protocols are compiled from various studies and represent common methodologies for the analysis of penconazole and its hydroxylated metabolites.



Sample Preparation (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.



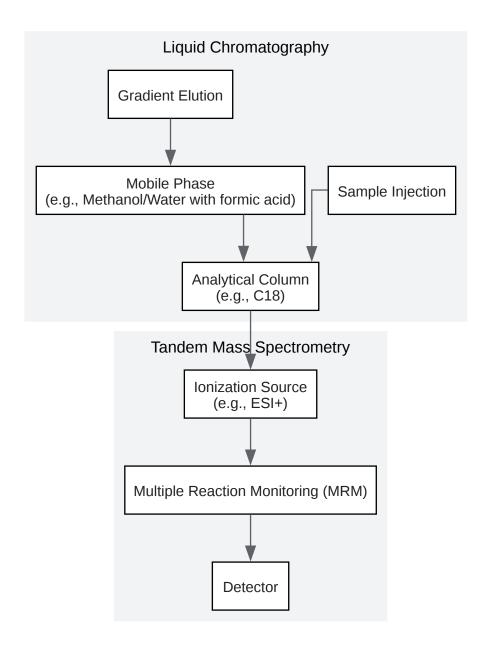
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Caption: QuEChERS sample preparation workflow.

LC-MS/MS Analysis

This protocol provides a general framework for the analysis of penconazole and its hydroxylated metabolites by LC-MS/MS.





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Caption: LC-MS/MS analytical workflow.

Typical LC-MS/MS Parameters:

- LC Column: A reverse-phase C18 column is commonly used.[4]
- Mobile Phase: A gradient of methanol and water, both containing a small percentage of formic acid or ammonium formate, is typical.[4]



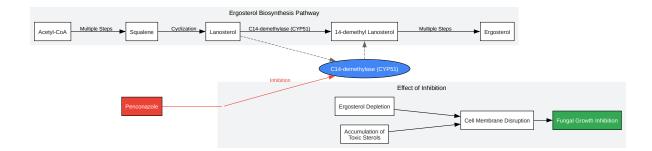
- Ionization: Electrospray ionization in positive mode (ESI+) is generally employed.[4]
- Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from a specific precursor ion to a product ion.[4]

Signaling Pathway

Penconazole is a sterol biosynthesis inhibitor (SBI), specifically targeting the enzyme C14-demethylase (also known as CYP51).[1] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi.

Ergosterol Biosynthesis Pathway and Inhibition by Penconazole

Ergosterol is an essential component of fungal cell membranes, analogous to cholesterol in mammalian cells. Its biosynthesis is a multi-step process. Penconazole inhibits the C14-demethylation of lanosterol, a key intermediate. This disruption leads to the accumulation of toxic sterol precursors and a deficiency of ergosterol, ultimately compromising the structural integrity and function of the fungal cell membrane.





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